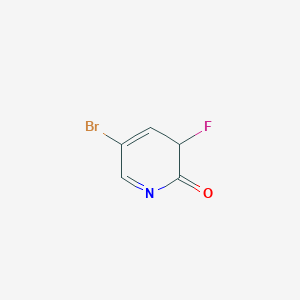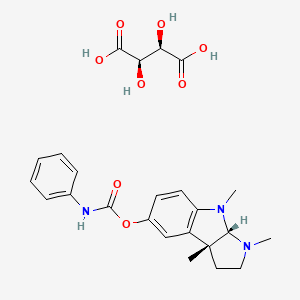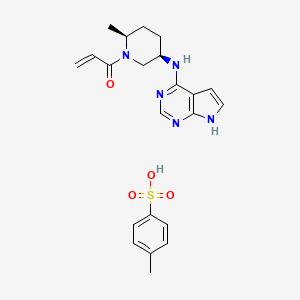
Ritlecitinib tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ritlecitinib tosylate, also known as PF-06651600, is a medication developed by Pfizer. It is primarily used for the treatment of severe alopecia areata, an autoimmune disease that causes hair loss. This compound is a kinase inhibitor that targets Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ritlecitinib tosylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents, including the pyrrolo[2,3-d]pyrimidine moiety.
Tosylation: The final step involves the tosylation of the compound to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ritlecitinib tosylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrrolo[2,3-d]pyrimidine moiety.
Substitution: Substitution reactions are common, especially involving the tosylate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Ritlecitinib tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with various enzymes.
Biology: The compound is used to study the role of JAK3 and TEC kinases in cellular signaling pathways.
Medicine: This compound is primarily used in the treatment of severe alopecia areata but is also being investigated for other autoimmune diseases such as vitiligo, ulcerative colitis, and Crohn’s disease
Industry: The compound is used in the pharmaceutical industry for the development of new kinase inhibitors and other therapeutic agents
Mecanismo De Acción
Ritlecitinib tosylate exerts its effects by selectively inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This selective binding makes this compound a highly specific and irreversible inhibitor of JAK3. The inhibition of these kinases blocks cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of alopecia areata .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and COVID-19.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis
Uniqueness
Ritlecitinib tosylate is unique due to its high selectivity and irreversible inhibition of JAK3, which distinguishes it from other JAK inhibitors that may target multiple JAK isoforms. This selectivity reduces the potential for off-target effects and increases its efficacy in treating specific autoimmune diseases .
Propiedades
Número CAS |
2192215-81-7 |
|---|---|
Fórmula molecular |
C22H27N5O4S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H19N5O.C7H8O3S/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;1-6-2-4-7(5-3-6)11(8,9)10/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);2-5H,1H3,(H,8,9,10)/t10-,11+;/m0./s1 |
Clave InChI |
YOZLVAFWYLSRRN-VZXYPILPSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


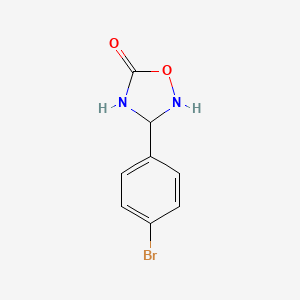
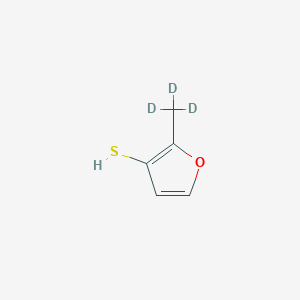
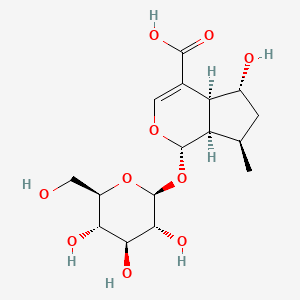
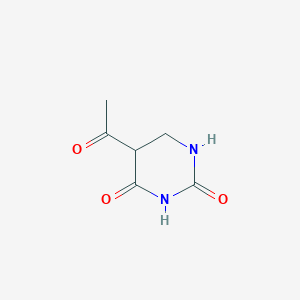
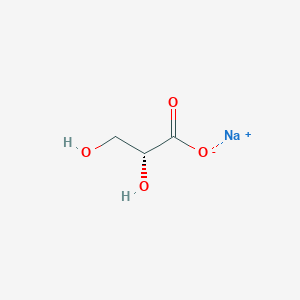
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)
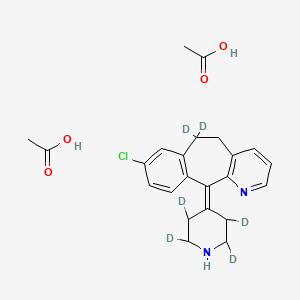
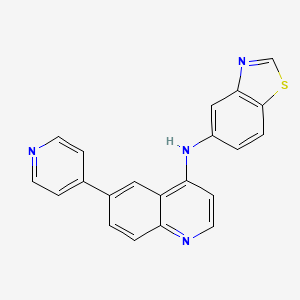
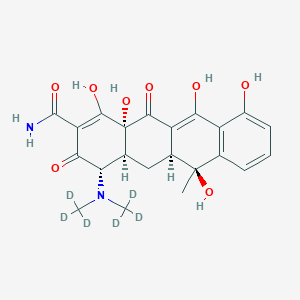
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
